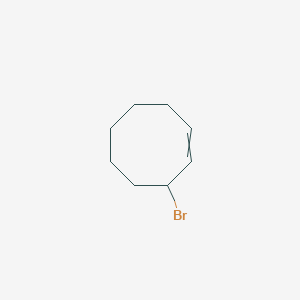

3-Bromocyclooctene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromocyclooctene is a chemical compound with the molecular formula C8H13Br . It is also known by other names such as (1Z)-3-Bromocyclooctene, (1Z)-3-Bromocyclooctène, and 1-Cyclooctene, 3-bromo- .

Synthesis Analysis

The synthesis of this compound involves the ring-opening metathesis polymerization (ROMP) of 3-substituted cyclooctenes bearing polar substituents . This process allows the synthesis of highly regio- and stereo-regular polymers . A series of polyalkenamers with 90–99% head-to-tail/trans configuration were synthesized in good yields (33–87% yield) .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclooctene ring with a bromine atom attached at the third carbon . The average mass of the molecule is 189.093 Da, and the monoisotopic mass is 188.020050 Da .

Chemical Reactions Analysis

The ring-opening metathesis polymerization (ROMP) of 3-substituted cyclooctenes bearing polar substituents allows the synthesis of highly regio- and stereo-regular polymers . These polymers represent a class of linear polyethylene derivatives where the polar side chain is located on every eighth carbon .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

3-Bromocyclooctene has been utilized in various chemical reactions and synthesis processes. For instance, it has been employed in indium-mediated additions to aromatic aldehydes and cyclohexanone, yielding cycloalkenyl substituted homoallylic alcohols with excellent syn diastereoselectivity (Khan & Prabhudas, 2000). Additionally, it's involved in the synthesis of benzocyclotrimers, serving as a key intermediate in the synthesis of vic-bromo(trimethylstannyl)bicycloolefins through Diels–Alder reactions (Dalkılıç et al., 2009).

Catalysis and Asymmetric Reactions

This compound has also been a part of catalytic asymmetric bromonium ion-induced polyene cyclization, resulting in bromocyclization products that are prevalent in natural product scaffolds. This process is facilitated by chiral catalysts and has shown high yields and diastereoselectivity (Samanta & Yamamoto, 2017).

Applications in Materials Science

In materials science, this compound has been used in the preparation of functionalized benzocyclotrimers, which are important for various industrial applications. This includes the development of new materials and chemicals (Dalkılıç et al., 2009).

Environmental Applications

Regarding environmental applications, compounds like this compound have been studied for their potential in electrocatalytic removal of contaminants like bromate in water treatment processes. This involves using modified electrodes and catalysts in electrochemical reactors (Mao et al., 2015).

Wirkmechanismus

Target of Action

The primary target of 3-Bromocyclooctene is the process of ring-opening metathesis polymerization (ROMP). This compound, being a 3-substituted cyclooctene, plays a crucial role in the synthesis of highly regio- and stereo-regular polymers .

Mode of Action

This compound interacts with its target by participating in the ROMP process. It allows the synthesis of polymers bearing polar substituents, resulting in a series of polyalkenamers with 90–99% head-to-tail/trans configuration .

Biochemical Pathways

The ROMP of this compound affects the biochemical pathway of polymer synthesis. It enables the creation of precisely functionalized polyethylene derivatives and participates in the copolymerization with unfunctionalized cyclic olefins to generate copolymers with tunable properties .

Result of Action

The action of this compound results in the synthesis of highly regio- and stereo-regular polymers. Upon saturation of the backbone using diimide, these polymers represent a class of linear polyethylene derivatives where the polar side chain is located on every eighth carbon .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the presence of other compounds, temperature, and the specific conditions under which the ROMP process is carried out. The thermal properties of both the saturated and unsaturated polymers synthesized using this compound depend strongly on the size and polarity of the functional side groups .

Biochemische Analyse

Biochemical Properties

It is known that 3-Bromocyclooctene can participate in ring-opening metathesis polymerization (ROMP), allowing the synthesis of highly regio- and stereo-regular polymers

Molecular Mechanism

It is known that this compound can participate in ROMP, a type of chain-growth polymerization

Eigenschaften

IUPAC Name |

3-bromocyclooctene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Br/c9-8-6-4-2-1-3-5-7-8/h4,6,8H,1-3,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAUXFIKYVGQHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=CC(CC1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338445 |

Source

|

| Record name | 3-bromocyclooctene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7422-06-2 |

Source

|

| Record name | 3-bromocyclooctene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2536995.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2536996.png)

![3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B2536999.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2537000.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B2537002.png)

![(E)-2,5-dichloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2537005.png)

![N-[4-(pyrimidin-2-yloxy)phenyl]methanesulfonamide](/img/structure/B2537006.png)

![4-(propan-2-yloxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2537009.png)

![2-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2537011.png)